Furan-2(5H)-one, 5-trichloromethyl-3-hydroxy-4-methyl-
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Overview
Description
Furan-2(5H)-one, 5-trichloromethyl-3-hydroxy-4-methyl- is a chemical compound belonging to the furanone family This compound is characterized by its furan ring structure with various substituents, including a trichloromethyl group, a hydroxyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2(5H)-one, 5-trichloromethyl-3-hydroxy-4-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of trichloromethyl ketones with hydroxylated furan derivatives. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Furan-2(5H)-one, 5-trichloromethyl-3-hydroxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The trichloromethyl group can be reduced to form less chlorinated derivatives.
Substitution: The furan ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce less chlorinated derivatives.
Scientific Research Applications
Furan-2(5H)-one, 5-trichloromethyl-3-hydroxy-4-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Furan-2(5H)-one, 5-trichloromethyl-3-hydroxy-4-methyl- involves its interaction with specific molecular targets and pathways. The trichloromethyl group and hydroxyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Furan-2(5H)-one, 5-ethyl-3-hydroxy-4-methyl-
- Furan-2(5H)-one, 5-methyl-3-hydroxy-4-methyl-
- Furan-2(5H)-one, 5-chloromethyl-3-hydroxy-4-methyl-
Uniqueness
Furan-2(5H)-one, 5-trichloromethyl-3-hydroxy-4-methyl- is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-hydroxy-3-methyl-2-(trichloromethyl)-2H-furan-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3O3/c1-2-3(10)5(11)12-4(2)6(7,8)9/h4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWOXLUSWLFSPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1C(Cl)(Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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